molecular formula C5H3F3N2OS B189693 2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide CAS No. 360-31-6

2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B189693
CAS No.: 360-31-6
M. Wt: 196.15 g/mol
InChI Key: WLPJORSRYZSOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C5H3F3N2OS and its molecular weight is 196.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107199. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

360-31-6

Molecular Formula

C5H3F3N2OS

Molecular Weight

196.15 g/mol

IUPAC Name

2,2,2-trifluoro-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C5H3F3N2OS/c6-5(7,8)3(11)10-4-9-1-2-12-4/h1-2H,(H,9,10,11)

InChI Key

WLPJORSRYZSOSK-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)NC(=O)C(F)(F)F

Canonical SMILES

C1=CSC(=N1)NC(=O)C(F)(F)F

360-31-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250 ml three-necked flask equipped with magnetic stirrer, thermometer, dropping funnel and nitrogen inlet, 5.0 g (49.9 mmol) of 2-aminothiazol and 14.3 g (99.85 mmol) of ethyltrifluoroacetate in 100 ml of tetrahydrofuran are introduced. A solution of 14.4 g (124.8 mmol) of potassium-t-butylate in 50 ml of tetrahydrofuran is added dropwise within 15 minutes to the stirred brown solution, whose internal temperature is kept in the range 20-25° C. using an ice bath. Stirring is continued for another 75 minutes, then 300 ml of a buffer solution is added and pH 7 is adjusted by addition of 2N aq. HCl. Extraction with 300 ml of ethyl acetate is carried through 3 times, the combined organic phases are washed with 250 250 ml of water, dried over MgSO4, and filtered. After evaporating the solvent, the crude product is recrystallized from 2-propanol, yielding 2.26 g of the title product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
potassium-t-butylate
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
buffer solution
Quantity
300 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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